![molecular formula C11H14N2O B14618706 2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]- CAS No. 58539-68-7](/img/structure/B14618706.png)
2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]- is an organic compound that belongs to the class of pyrrolidinones It is characterized by a pyrrolidinone ring attached to a pyridinylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]- can be achieved through several methods. One common approach involves the reaction of 2-pyrrolidinone with 2-methyl-3-pyridinemethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]- may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidinone derivatives.
科学研究应用
2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized as a solvent or intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Pyrrolidinone: A simpler analog without the pyridinylmethyl group.
1-Methyl-2-pyrrolidinone: Similar structure but with a methyl group instead of the pyridinylmethyl group.
N-Methyl-2-pyrrolidone: Another related compound with different substituents.
Uniqueness
2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]- is unique due to the presence of the pyridinylmethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
58539-68-7 |
|---|---|
分子式 |
C11H14N2O |
分子量 |
190.24 g/mol |
IUPAC 名称 |
1-[(2-methylpyridin-3-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-9-10(4-2-6-12-9)8-13-7-3-5-11(13)14/h2,4,6H,3,5,7-8H2,1H3 |
InChI 键 |
GGPIKAVNVMTJOA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=N1)CN2CCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



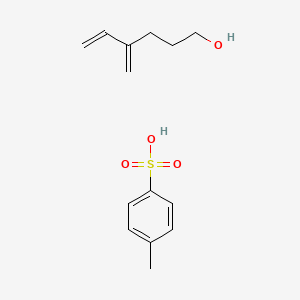
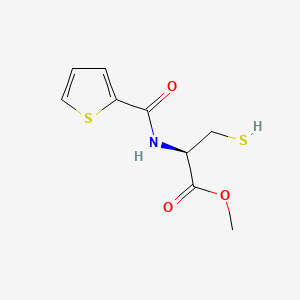
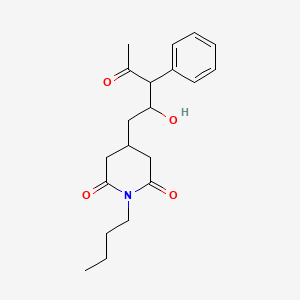
![Lithium 7-bromobicyclo[4.1.0]heptan-7-ide](/img/structure/B14618647.png)
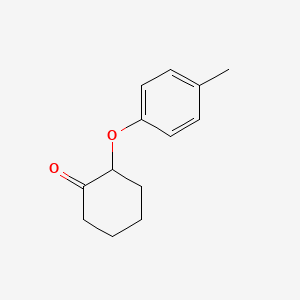


![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate](/img/structure/B14618673.png)


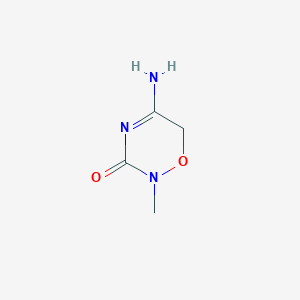
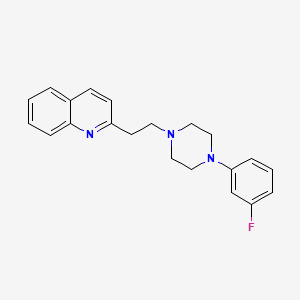
![2-{4-[(Propan-2-yl)sulfanyl]phenyl}-1H-indole](/img/structure/B14618702.png)
